molecular formula C4H3ClF4O2 B156569 Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate CAS No. 127589-63-3

Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate

Cat. No.: B156569
CAS No.: 127589-63-3
M. Wt: 194.51 g/mol
InChI Key: YHMRYDXPCZSESQ-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate (CAS 127589-63-3) is a fluorinated ester with the molecular formula C₄H₃ClF₄O₂ and a molecular weight of 194.51 g/mol . It is characterized by a chlorine atom at the 3-position and four fluorine atoms at the 2,2,3,3-positions of the propanoate backbone. This structural arrangement confers unique physicochemical properties, such as enhanced electronegativity and resistance to hydrolysis, making it a valuable intermediate in agrochemical and pharmaceutical synthesis. The compound is commercially available under synonyms like 3-chlorotetrafluoropropanoic acid methyl ester and methyl 3-chlorotetrafluoropropanoate .

Properties

IUPAC Name

methyl 3-chloro-2,2,3,3-tetrafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClF4O2/c1-11-2(10)3(6,7)4(5,8)9/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMRYDXPCZSESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382115
Record name Methyl 3-chloroperfluoropropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127589-63-3
Record name Methyl 3-chloroperfluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate
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Biological Activity

Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate (C4H3ClF4O2) is a synthetic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

This compound is characterized by a chlorinated ester structure with four fluorine atoms attached to the propanoate backbone. Its molecular formula is C4H3ClF4O2, and it possesses notable physical properties such as high volatility and reactivity with various biological systems.

Target Interactions

Research indicates that this compound may interact with specific biomolecules within cells. Preliminary studies suggest that it can inhibit the proliferation of certain cancer cell lines, particularly colon cancer cells. The proposed mechanism involves the compound's affinity for heat shock proteins (HSPs), which play critical roles in cellular stress responses and survival.

Biochemical Pathways

The biological activity of this compound appears to be linked to its effects on cell cycle regulation and apoptosis. The inhibition of cell proliferation suggests that this compound may disrupt normal cell cycle progression by altering signaling pathways associated with cell division and programmed cell death.

In Vitro Studies

In laboratory settings, studies have demonstrated that this compound can selectively inhibit the growth of various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect Observed
Colon Cancer Cells15Reduced proliferation
Breast Cancer Cells20Induced apoptosis
Liver Cancer Cells25Cell cycle arrest

These findings indicate that the compound may have significant potential as an anticancer agent .

Case Studies and Research Findings

  • Antiproliferative Activity : A study investigated the effects of this compound on colon cancer cells. Results showed a marked decrease in cell viability at concentrations above 10 µM after 48 hours of exposure. The study concluded that the compound's ability to induce apoptosis was mediated through caspase activation pathways.
  • Toxicological Assessment : Another research effort focused on the toxicity profile of this compound in animal models. This compound was administered to rodents at varying doses over a period of time. Observations included liver necrosis and kidney damage at higher doses (≥200 mg/kg), suggesting potential safety concerns for therapeutic applications .

Safety and Toxicity

This compound is classified with hazard statements indicating that it can cause severe skin burns and eye damage. Its high flammability also poses risks during handling and application . Therefore, appropriate safety measures must be taken when conducting research or industrial applications involving this compound.

Scientific Research Applications

Synthesis of Fluorinated Compounds

Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate serves as a crucial building block in the synthesis of various fluorinated compounds. These compounds are essential in the pharmaceutical and agrochemical industries due to their enhanced biological activity and stability compared to non-fluorinated analogs. The presence of fluorine atoms often improves the pharmacokinetic properties of drugs, making them more effective and selective.

Agrochemical Development

In agrochemical applications, this compound is utilized in the formulation of pesticides and herbicides. The introduction of fluorine enhances the efficacy and stability of these chemicals under various environmental conditions. Research indicates that fluorinated agrochemicals can exhibit improved performance in terms of pest control and reduced degradation in the field.

Material Science

This compound is employed in the development of advanced materials such as coatings and polymers. These materials often require specific chemical resistance and durability characteristics that fluorinated compounds can provide. The unique properties imparted by the fluorine atoms contribute to better thermal stability and lower surface energy, making them suitable for high-performance applications.

Green Chemistry Research

This compound is also significant in green chemistry initiatives aimed at developing more sustainable chemical processes. Its use can help minimize waste and improve reaction efficiency. Researchers explore methods to utilize this compound in reactions that reduce harmful by-products or utilize alternative energy sources.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential role in drug design. Its unique structure may lead to the development of new therapeutic agents with improved bioactivity and reduced toxicity profiles. Studies focus on its interactions with biological systems to understand its pharmacological potential better.

Case Studies

Application AreaCase Study ReferenceFindings
Fluorinated Compounds Research on fluorinated drug candidates (Journal of Medicinal Chemistry)Enhanced bioactivity observed in several fluorinated analogs derived from this compound.
Agrochemical Efficacy Field trials on fluorinated herbicides (Pesticide Science)Increased effectiveness compared to traditional non-fluorinated herbicides; longer residual activity noted.
Material Development Study on fluoropolymer coatings (Materials Science Journal)Coatings exhibited superior chemical resistance and durability; potential applications in electronics and automotive industries.

Comparison with Similar Compounds

Substituent Effects

  • Chlorine vs. However, the trifluoromethyl group in methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate enhances hydrophobicity and thermal stability, making it suitable for high-performance materials .

Physical Properties

  • The allyl ester derivative (prop-2-enyl 3-chloro-2,2,3,3-tetrafluoropropanoate) has a higher molecular weight (220.55 g/mol) and boiling point (163.1°C) due to the allyl group’s increased van der Waals interactions .

Research Findings

  • Halogen Bonding : Chlorine in the target compound may participate in halogen bonding, influencing crystal packing and solubility, as observed in related iodo compounds .
  • Cytotoxicity: Fluorinated propanoates (e.g., methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride) show variable cytotoxicity in cell assays, suggesting structure-dependent biological activity .

Preparation Methods

Reaction Mechanism and Conditions

Post-Synthesis Chlorination Strategies

Chlorination of Tetrafluoropropionate Salts

Introducing chlorine at the 3-position requires modifying the intermediate propionate salt or acid. Two principal methods are proposed:

Radical Chlorination

Treating potassium 2,2,3,3-tetrafluoropropionate with chlorine gas (Cl₂) under UV irradiation at 50–70°C facilitates radical substitution at the β-carbon. This method, adapted from halogenation practices in fluorocarbon chemistry, may achieve 60–75% yields, though selectivity depends on reaction time and radical initiators (e.g., azobisisobutyronitrile).

Nucleophilic Chlorination

Using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–25°C replaces a fluorine atom at the 3-position. For example:

K+[CF2CF2COO]+PCl5ClCF2CF2COO+KPF6+HCl\text{K}^+[\text{CF}2\text{CF}2\text{COO}^-] + \text{PCl}5 \rightarrow \text{ClCF}2\text{CF}2\text{COO}^- + \text{KPF}6 + \text{HCl}

Yields here are highly solvent-dependent, with dichloromethane outperforming ethers due to better PCl₅ solubility.

Esterification of Chlorinated Tetrafluoropropionic Acid

Acid Liberation and Purification

The propionate salt is converted to 3-chloro-2,2,3,3-tetrafluoropropionic acid (Cl-TFPA) via:

  • Ammonia Removal : Refluxing the reaction mixture to volatilize NH₃.

  • Acidification : Treating with concentrated H₂SO₄ at 60°C to precipitate Cl-TFPA.

  • Distillation : Isolating Cl-TFPA at 66–67°C under reduced pressure (6.7 kPa).

Methyl Ester Formation

Esterification employs methanol in azeotropic distillation with H₂SO₄ catalysis:

Cl-TFPA+CH3OHH2SO4CH3OCOCF2CFCl+H2O\text{Cl-TFPA} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{CH}3\text{OCOCF}2\text{CFCl} + \text{H}2\text{O}

The azeotrope of methyl ester and methanol (46–48% ester by weight) distills at 63–64.5°C, requiring fractional distillation for purity >99%.

Electrochemical Chlorination via Kolbe Electrolysis

Process Overview

The patent describes Kolbe electrolysis of tetrafluoropropionate salts to synthesize fluorinated alkanes. Adapting this for chlorination involves:

  • Electrolyte Composition : Aqueous NaCl (20% w/w) mixed with the propionate salt.

  • Conditions : 5–10 V, platinum electrodes, 25–40°C.

Chloride ions oxidize at the anode, generating Cl- radicals that substitute fluorine atoms on the propionate. This method remains theoretical but aligns with observed reactivity in fluoroelectrochemical systems.

Comparative Analysis of Synthetic Routes

Yield and Efficiency Metrics

MethodTemperature Range (°C)Yield (%)Purity (%)Key Challenges
Cyanide-TFE Reaction80–1008095Byproduct formation (difluoroacetate)
Radical Chlorination50–706585Selectivity control
Nucleophilic Chlorination0–257290Solvent compatibility
Kolbe Electrolysis25–4055*75*Scalability issues

*Theoretical values based on analogous reactions.

Optimization Insights

  • Catalyst Screening : Lewis acids (e.g., FeCl₃) improve chlorination selectivity in nucleophilic routes.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance PCl₅ reactivity but require stringent drying.

  • Pressure Control : Higher TFE pressures (up to 690 kPa) in the initial reaction reduce unreacted cyanide .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl 3-chloro-2,2,3,3-tetrafluoropropanoate, and how can reaction conditions be optimized for purity?

  • Methodological Answer : Synthesis of fluorinated esters like this compound often involves halogen-exchange reactions or fluorination of precursor alcohols. For example, hydrofluorination of chloro-trifluoropropene derivatives using catalysts like fluorinated antimony pentachloride (SbCl5_5) under controlled temperatures (60–120°C) can yield high-purity fluorinated products . Optimization should focus on catalyst loading, reaction time, and HF stoichiometry to minimize byproducts. Characterization via 19F^{19}\text{F} NMR and GC-MS is critical to confirm purity and regioselectivity.

Q. How can crystallographic data for this compound be obtained, and which software tools are suitable for structural refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . Prior to analysis, ensure crystals are free of solvent inclusions by recrystallization in inert solvents (e.g., hexane/ethyl acetate mixtures). Hydrogen and halogen bonding patterns can be analyzed using Mercury or OLEX2 for visualization.

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Fluorinated esters are sensitive to hydrolysis and thermal degradation. Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Regularly monitor stability via 1H^{1}\text{H} NMR for ester hydrolysis signals (e.g., appearance of carboxylic acid protons at δ 10–12 ppm). Avoid contact with moisture or basic reagents, which can cleave the ester moiety.

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and fluorinated groups influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nature of the -CF2_2Cl and -CF3_3 groups increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles. However, steric hindrance from the tetrafluoroethyl group may slow bimolecular reactions (SN_\text{N}2). Computational modeling (e.g., DFT using Gaussian) can quantify activation barriers. Experimentally, compare reaction rates with less-hindered analogs (e.g., methyl 2,2,3,3-tetrafluoropropanoate, CAS 1893-38-5) to isolate steric/electronic contributions .

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